

Physical and chemical properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B017735

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An In-depth Technical Guide on 2-(4-Bromophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Bromophenyl)quinoline-4-carboxylic acid**, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula $C_{16}H_{10}BrNO_2$. It is commonly synthesized via the Pfitzinger reaction and serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physical and Chemical Properties of **2-(4-Bromophenyl)quinoline-4-carboxylic acid**

Property	Value	Source
Molecular Formula	$C_{16}H_{10}BrNO_2$	[1] [2]
Molecular Weight	328.16 g/mol	[1] [2]
CAS Number	103914-52-9	[1] [2]
Appearance	Yellow solid [3] or white solid [4]	-
Melting Point	Not explicitly reported in the reviewed literature.	-
Boiling Point	Not explicitly reported in the reviewed literature.	-
Solubility	While the aqueous solubility of this specific compound is not quantitatively reported, derivatives have been described as having moderate water solubility. [5] [6] It is expected to be soluble in organic solvents like DMSO.	-
pKa	Not explicitly reported in the reviewed literature.	-
Predicted XlogP	4.1	[7]

Spectroscopic Data

The structural characterization of **2-(4-Bromophenyl)quinoline-4-carboxylic acid** has been established through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-(4-Bromophenyl)quinoline-4-carboxylic acid**

Technique	Data
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H).[8] An alternative report shows: (400 MHz, DMSO) δ 14.07 (s, 1H), 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H).[4]
¹³ C NMR	(100 MHz, DMSO-d ₆) δ (ppm): 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44. [8]
Mass Spectrometry (MS)	m/z = 328.06 (M+).[8]
High-Resolution Mass Spectrometry (HRMS)	C ₁₆ H ₁₀ BrNO ₂ [M+H] ⁺ calculated: 327.99285, found: 327.99585.[4]

Experimental Protocols

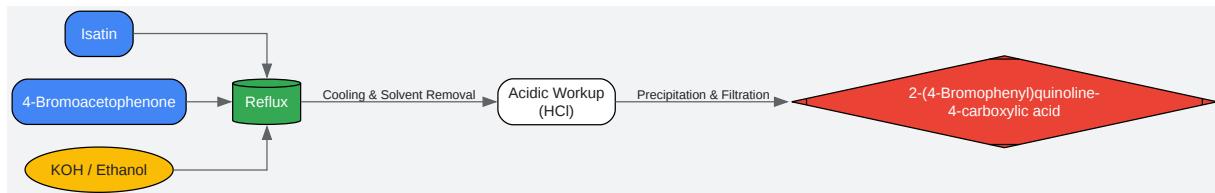
Synthesis via Pfitzinger Reaction

The most common method for the preparation of **2-(4-Bromophenyl)quinoline-4-carboxylic acid** is the Pfitzinger reaction, which involves the condensation of isatin with an α -methylene carbonyl compound in the presence of a base.

General Protocol:

- Reaction Setup: A mixture of isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and a 33% potassium hydroxide solution are combined in ethanol.[3]
- Reaction Conditions: The reaction mixture is heated to reflux.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then dissolved in water.
- **Precipitation:** The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.
- **Purification:** The resulting solid is collected by filtration and can be further purified by crystallization from a suitable solvent such as ethyl acetate.[4]



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Pfitzinger reaction workflow for synthesis.

Role in Drug Discovery and Development

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and bacterial infections.

Precursor to DNA Gyrase Inhibitors

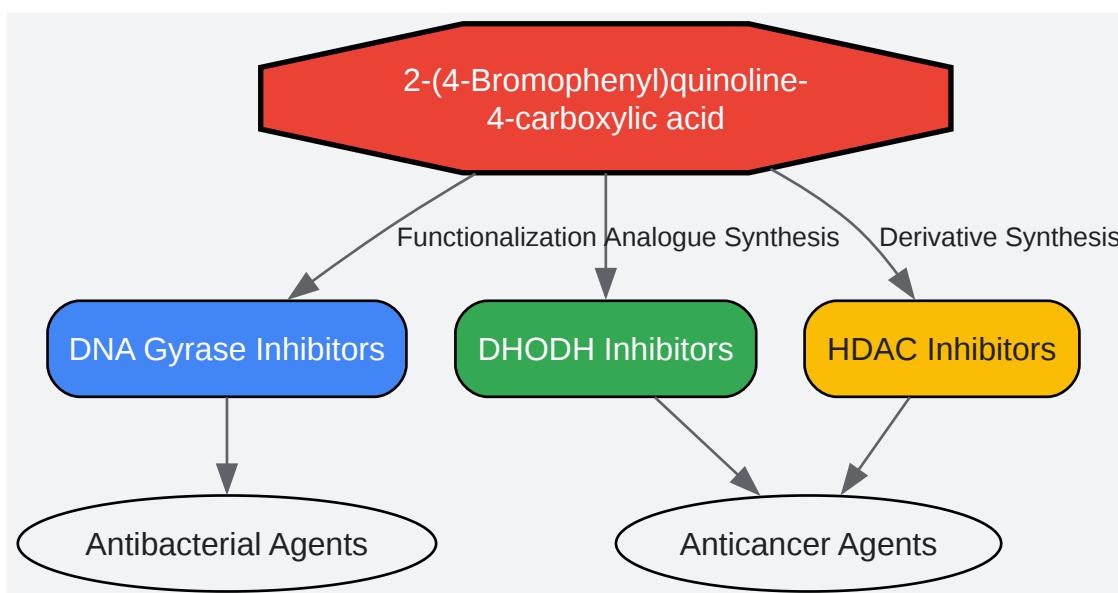
This quinoline derivative is a key intermediate in the synthesis of novel microbial DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell death. The carboxylic acid moiety can be converted to a carbohydrazide, which is then further functionalized to produce potent antibacterial agents.[5][6]

Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The compound has been utilized in the design and synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^[3] Inhibition of DHODH can lead to antiproliferative effects, making it an attractive target for cancer therapy.^[3]

Foundation for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors.^[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer.



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Role as a precursor in drug development.

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